molecular formula C13H14N4O4S B7101996 Ethyl 1-[cyanomethyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate

Ethyl 1-[cyanomethyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B7101996
M. Wt: 322.34 g/mol
InChI Key: XCNMUJQSJDGCMM-UHFFFAOYSA-N
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Description

Ethyl 1-[cyanomethyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and chemical biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[cyanomethyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate typically involves a multi-step process. One common method includes the cyclocondensation of an aromatic ketone with benzaldehyde in the presence of ammonium acetate and acetic acid . This reaction forms the imidazo[1,5-a]pyridine core, which is then further functionalized to introduce the cyanomethyl and sulfamoyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process is streamlined using techniques such as crystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[cyanomethyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Ethyl 1-[cyanomethyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-[cyanomethyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application, but common targets include kinases and other signaling proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[cyanomethyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific functional groups that confer distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential therapeutic applications make it stand out among similar compounds .

Properties

IUPAC Name

ethyl 1-[cyanomethyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-3-21-13(18)11-15-12(10-6-4-5-8-17(10)11)22(19,20)16(2)9-7-14/h4-6,8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNMUJQSJDGCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C2N1C=CC=C2)S(=O)(=O)N(C)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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